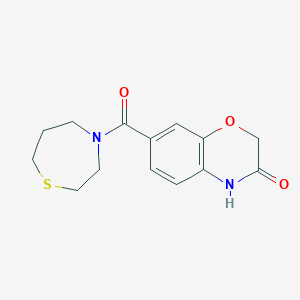
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide, also known as DFP-10825, is a small molecule that has gained attention in the scientific community for its potential applications in drug discovery and development. This compound has been shown to have promising effects on various biological pathways, making it a valuable tool for researchers exploring new treatments for a range of diseases.
Wirkmechanismus
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide's mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity. For example, in the case of DPP-4 inhibition, this compound binds to the active site of the enzyme, preventing its activity and leading to increased levels of the hormone GLP-1, which helps to regulate blood glucose levels.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target protein and pathway being studied. For example, in addition to its effects on DPP-4, this compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its small size and ability to selectively target specific proteins and pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide, including its use in the development of new treatments for type 2 diabetes, pain, and inflammation. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, as well as to explore its potential applications in other disease pathways.
Synthesemethoden
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of various starting materials. One common method involves the reaction of 3,5-difluoroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of a protecting group and subsequent deprotection to yield the final product.
Wissenschaftliche Forschungsanwendungen
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide has been studied extensively for its potential applications in drug discovery and development. One area of research has focused on the compound's ability to modulate the activity of various enzymes and receptors involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-3-9(13)5-10(4-8)15-11(16)7-1-2-14-6-7/h3-5,7,14H,1-2,6H2,(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUMKSWZFJEQMZ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646603.png)
![(5E)-5-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646607.png)

![(1S)-2-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamino]-1-(4-methylphenyl)ethanol](/img/structure/B7646629.png)

![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7646646.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B7646655.png)

![[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7646689.png)
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)